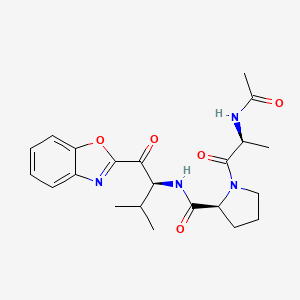

Ac-Ala-Pro-Val-(2-benzoxazole)

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28N4O5 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H28N4O5/c1-12(2)18(19(28)21-24-15-8-5-6-10-17(15)31-21)25-20(29)16-9-7-11-26(16)22(30)13(3)23-14(4)27/h5-6,8,10,12-13,16,18H,7,9,11H2,1-4H3,(H,23,27)(H,25,29)/t13-,16-,18-/m0/s1 |

InChI Key |

BITOROACNLSRME-OWQGQXMQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)C2=NC3=CC=CC=C3O2)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Strategic Design and Synthetic Methodologies for Ac Ala Pro Val 2 Benzoxazole

Principles of Rational Inhibitor Design

The design of Ac-Ala-Pro-Val-(2-benzoxazole) is rooted in a deep understanding of the target enzyme's catalytic mechanism and active site architecture. Rational inhibitor design aims to create molecules that can interact with the enzyme in a highly specific and effective manner, leading to potent inhibition.

Substrate Mimicry and Transition State Analogue Approaches

A fundamental strategy in designing enzyme inhibitors is to create molecules that mimic the natural substrate of the enzyme. nih.gov By resembling the substrate, the inhibitor can bind to the enzyme's active site, thereby preventing the natural substrate from binding and being processed. The peptide sequence Ala-Pro-Val in Ac-Ala-Pro-Val-(2-benzoxazole) is designed to mimic the preferred substrate sequence of human neutrophil elastase, a serine protease that preferentially cleaves polypeptide chains C-terminal to small, aliphatic amino acids like valine. This substrate mimicry ensures that the inhibitor is recognized by and directed to the active site of the enzyme.

Furthermore, the design incorporates the concept of a transition-state analogue. During the catalytic hydrolysis of a peptide bond by a serine protease, a transient, high-energy tetrahedral intermediate is formed. mdpi.com Transition-state analogues are stable molecules that are structurally similar to this unstable intermediate. nih.gov Because enzymes have a high affinity for the transition state, these analogues can bind to the active site with much higher affinity than the substrate itself, resulting in potent inhibition. nih.gov The α-keto-benzoxazole moiety in Ac-Ala-Pro-Val-(2-benzoxazole) acts as a transition-state analogue. The electrophilic ketone carbonyl carbon is attacked by the hydroxyl group of the active site serine (Ser-195 in HNE), forming a stable covalent hemiacetal adduct that mimics the tetrahedral intermediate. nih.govresearchgate.net

Exploiting Enzyme Active Site Topography for Specificity

The specificity of an inhibitor is crucial to minimize off-target effects. This is achieved by designing the inhibitor to have a shape and chemical functionality that is complementary to the unique topography of the target enzyme's active site. nih.gov The active site of a protease is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). diva-portal.org

The design of Ac-Ala-Pro-Val-(2-benzoxazole) meticulously considers the specificities of the subsites in human neutrophil elastase. The valine residue at the P1 position fits snugly into the hydrophobic S1 pocket of HNE. The proline at P2 induces a specific turn in the peptide backbone that is well-accommodated by the S2 subsite. The alanine (B10760859) at P3 further contributes to the binding affinity.

Crucially, the benzoxazole (B165842) ring itself is not merely a reactive warhead but also a key determinant of specificity. It is designed to interact with the catalytic triad (B1167595) of the serine protease, which consists of serine, histidine, and aspartate. nih.gov X-ray crystal structures of the complex between porcine pancreatic elastase (a closely related enzyme to HNE) and Ac-Ala-Pro-Val-(2-benzoxazole) have confirmed that in addition to the covalent bond with Ser-195, the nitrogen atom of the benzoxazole ring forms a hydrogen bond with the imidazole (B134444) ring of the active site histidine (His-57). researchgate.net This dual interaction with two members of the catalytic triad significantly enhances both the potency and specificity of the inhibitor.

Advanced Synthetic Approaches for Peptide-Heterocycle Conjugates

The synthesis of a complex molecule like Ac-Ala-Pro-Val-(2-benzoxazole) requires a combination of sophisticated synthetic techniques, particularly for the construction of the peptide backbone and the introduction of the heterocyclic moiety.

Solid-Phase Peptide Synthesis Adaptations for N-Terminal Acetylation

Solid-phase peptide synthesis (SPPS) is the method of choice for the assembly of the peptide portion of the inhibitor. semanticscholar.org In SPPS, the peptide is built step-by-step on a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away after each step. The synthesis typically proceeds from the C-terminus to the N-terminus.

For Ac-Ala-Pro-Val-(2-benzoxazole), the peptide chain is assembled using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. After the final amino acid (alanine) is coupled, the N-terminal amino group is acetylated. N-terminal acetylation is a common modification that can increase the stability of peptides against enzymatic degradation by exopeptidases and can also mimic the natural N-terminal acetylation of some proteins. formulationbio.com

The acetylation is typically performed on the resin-bound peptide before cleavage from the solid support. A common method involves treating the N-terminal deprotected peptide with acetic anhydride (B1165640) in the presence of a base like diisopropylethylamine (DIEA). google.com More recent and highly efficient methods for N-acetylation in SPPS utilize malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ, leading to high yields of the acetylated product. rsc.orgresearchgate.net

| Reagent for N-acetylation | Conditions | Advantages |

| Acetic Anhydride/DIEA | Standard SPPS conditions | Well-established, readily available reagents |

| Malonic Acid | Room temperature, in situ ketene formation | High efficiency, mild conditions, good for complex peptides rsc.orgresearchgate.net |

Methodologies for the Introduction of the 2-Benzoxazole Moiety

The introduction of the 2-benzoxazole group is a critical step in the synthesis. This can be achieved through various strategies, often involving the formation of the heterocyclic ring as one of the final steps.

The formation of the benzoxazole ring typically involves the cyclization of a precursor molecule. A common and effective method for synthesizing peptidyl α-ketobenzoxazoles involves the condensation of an α-keto acid with 2-aminophenol (B121084). In the case of Ac-Ala-Pro-Val-(2-benzoxazole), the fully assembled and N-acetylated peptide, Ac-Ala-Pro-Val-OH, is first converted to its corresponding α-keto acid. This can be achieved through various oxidative methods.

The resulting peptidyl α-keto acid is then reacted with 2-aminophenol under dehydrating conditions to promote the cyclization and formation of the benzoxazole ring. This reaction can be catalyzed by acids.

Alternatively, the benzoxazole moiety can be pre-formed and then coupled to the peptide. For instance, a 2-aminobenzoxazole (B146116) derivative can be synthesized and then acylated with the N-acetylated tripeptide. However, the former method of forming the heterocycle from the peptidyl α-keto acid is often preferred for this class of inhibitors.

Recent advances in benzoxazole synthesis have explored various catalytic systems to improve efficiency and substrate scope. These include methods using Tf₂O-promoted electrophilic activation of tertiary amides, and electrochemical methods for oxidative cyclization. mdpi.comacs.org These modern approaches offer milder reaction conditions and broader functional group tolerance, which can be advantageous for the synthesis of complex peptide-heterocycle conjugates. researchgate.netthieme-connect.com

| Cyclization Precursors | Reagents/Conditions | Key Features |

| Peptidyl α-keto acid + 2-aminophenol | Acid catalysis, dehydrating conditions | Direct formation of the peptidyl α-ketobenzoxazole |

| Tertiary amide + 2-aminophenol | Tf₂O, 2-Fluoropyridine | Mild and effective for 2-substituted benzoxazoles mdpi.com |

| 2-(Benzylideneamino)phenol | Electrochemical oxidation | Clean formation, compatible with sensitive functional groups acs.org |

Coupling Strategies for Peptide-Benzoxazole Linkage

The formation of the amide bond between the tripeptide Ac-Ala-Pro-Val and the 2-aminobenzoxazole precursor is a critical step in the synthesis of Ac-Ala-Pro-Val-(2-benzoxazole). A variety of coupling reagents are available for peptide synthesis, each with its own mechanism and advantages. The choice of reagent is crucial to ensure efficient coupling while minimizing side reactions, particularly racemization of the amino acid residues.

Commonly used coupling reagents in peptide synthesis can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comresearchgate.net

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents that activate the carboxylic acid of the peptide. peptide.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency.

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly effective and are particularly useful for coupling sterically hindered amino acids. researchgate.net

Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high reactivity and rapid reaction times. peptide.comsigmaaldrich.com HATU, in particular, is noted for its ability to reduce epimerization during coupling. peptide.com More recent developments have introduced reagents like COMU, which is based on Oxyma Pure and offers a safer alternative to benzotriazole-based reagents. peptide.comsigmaaldrich.com

In the specific synthesis of peptidyl α-ketobenzoxazoles, including Ac-Ala-Pro-Val-(2-benzoxazole), the coupling of the N-protected peptide acid (e.g., Cbz-Ala-Pro-Val-OH) with the α-amino ketone precursor of the benzoxazole is a key transformation. acs.org A common strategy involves the use of a carbodiimide, such as ethyl-dimethylaminopropyl-carbodiimide (EDAC), in the presence of HOBt. acs.org This method facilitates the formation of the peptide bond under mild conditions, which is essential for preserving the integrity of both the peptide and the heterocyclic ring system.

Table 1: Comparison of Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Characteristics | References |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDAC | Cost-effective, widely used; often requires an additive (e.g., HOBt) to minimize racemization. | peptide.comacs.org |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for sterically hindered couplings. | peptide.comresearchgate.net |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Fast reaction rates, low racemization (especially HATU); COMU is a safer, non-explosive alternative. | peptide.comsigmaaldrich.com |

Purification and Characterization Methodologies (excluding basic identification data)

The purification and comprehensive characterization of Ac-Ala-Pro-Val-(2-benzoxazole) are imperative to ensure the compound's identity, purity, and suitability for further studies. Beyond basic data, a suite of advanced analytical techniques is employed.

Purification:

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products from side reactions. The primary method for purifying peptide-based compounds like Ac-Ala-Pro-Val-(2-benzoxazole) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. mdpi.comresearchgate.net

Preparative and Semi-preparative RP-HPLC: These are the workhorses for purifying peptides. researchgate.netnih.gov A C18 column is commonly used, and elution is achieved with a gradient of an organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.comnih.gov The fractions are monitored by UV absorbance, and those containing the pure product are collected, combined, and lyophilized. nih.gov For complex mixtures, multi-step preparative LC-MS workflows can be employed, where mass spectrometry is used as a trigger for fraction collection, ensuring high purity of the target compound. chromatographyonline.com

In some instances, particularly during the synthesis of intermediates, classical purification methods such as recrystallization can be highly effective for obtaining crystalline solids of high purity. capes.gov.br

Characterization:

Once purified, the compound's structure and purity must be unequivocally confirmed.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide the exact molecular weight of the compound, which can be used to confirm its elemental composition. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation.

¹H NMR: Provides information on the number and types of protons and their neighboring environments. For Ac-Ala-Pro-Val-(2-benzoxazole), specific resonances for the acetyl group, the amino acid side chains, the peptide backbone, and the benzoxazole ring protons would be expected. acs.org

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, complementing the ¹H NMR data. beilstein-journals.org

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the sequence of the peptide and the attachment to the benzoxazole ring.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure, confirming the stereochemistry and conformation of the molecule. The covalent complex between porcine pancreatic elastase and Ac-Ala-Pro-Val-2-benzoxazole has been characterized by X-ray crystallography, providing detailed insights into its binding mode. capes.gov.br

Design of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. For Ac-Ala-Pro-Val-(2-benzoxazole), which is an inhibitor of serine proteases like elastase, analogues are designed by systematically modifying different parts of the molecule: the peptide sequence (P1, P2, P3 positions), the N-terminal acetyl cap, and the benzoxazole ring. acs.org

The goal of these modifications is to probe the interactions between the inhibitor and the enzyme's active site. For elastase, the peptide portion of the inhibitor interacts with the S1, S2, and S3 subsites of the enzyme.

Modifications to the Peptide Backbone and N-terminus: The peptide sequence is critical for recognition by the target protease. Variations in the amino acids at the P1 (Val), P2 (Pro), and P3 (Ala) positions can significantly impact binding affinity and specificity. Extending the peptide chain to include a P4 residue has also been explored to enhance interactions with the enzyme. acs.org

Modifications to the Benzoxazole Ring: The benzoxazole moiety itself can be substituted at various positions to alter its electronic properties and steric bulk, which can influence its reactivity and interaction with the enzyme's catalytic residues (e.g., His-57). acs.orgresearchgate.net Appending various substituents to the benzoxazole ring has been shown to have a modest effect on in-vitro potency for a series of peptidyl α-ketobenzoxazoles. acs.orgresearchgate.net

The following table summarizes the SAR for a series of peptidyl α-ketobenzoxazole analogues as inhibitors of human neutrophil elastase (HNE), demonstrating the impact of modifications on inhibitory activity.

Table 2: Structure-Activity Relationship of Ac-Ala-Pro-Val-(2-benzoxazole) Analogues against Human Neutrophil Elastase (HNE)

| Compound | P3 Residue | P2 Residue | P1 Residue | Benzoxazole Substituent | kobs/[I] (M-1s-1) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ac-Ala | Pro | Val | H | 1,100,000 | acs.org |

| 2 | Cbz-Ala | Ala | Val | H | 1,200,000 | acs.org |

| 3 | Ac-Ala | Pro | Val | 5-Cl | 1,100,000 | acs.org |

| 4 | Ac-Ala | Pro | Val | 5-NO₂ | 1,200,000 | acs.org |

| 5 | Ac-Ala | Pro | Val | 5-OMe | 920,000 | acs.org |

| 6 | Ac-Ala | Pro | Nva | H | 1,100,000 | acs.org |

| 7 | Ac-Ala | Pro | Abu | H | 300,000 | acs.org |

Data from Edwards et al., J. Med. Chem. 1995, 38 (20), pp 3972–3982. acs.org

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Ac-Ala-Pro-Val-(2-benzoxazole) | N-Acetyl-L-alanyl-L-prolyl-N-[1-(1,3-benzoxazol-2-ylcarbonyl)-2-methylpropyl]-L-valinamide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| Cbz-Ala-Pro-Val-OH | N-Carboxybenzyl-L-alanyl-L-prolyl-L-valine |

| TFA | Trifluoroacetic acid |

| Nva | Norvaline |

| Abu | α-Aminobutyric acid |

Biochemical Mechanisms of Enzyme Interaction

Enzymatic Inhibition Kinetics and Classification

The study of enzymatic inhibition kinetics provides crucial insights into how a compound like Ac-Ala-Pro-Val-(2-benzoxazole) interferes with an enzyme's function. This involves characterizing the type of inhibition, its reversibility, and the influence of reactant concentrations.

Characterization of Inhibition Type (e.g., Competitive, Non-Competitive, Irreversible)

Research has characterized peptidyl α-ketobenzoxazoles, including Ac-Ala-Pro-Val-(2-benzoxazole), as potent, competitive, and reversible inhibitors of serine proteinases such as human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). researchgate.netresearchgate.netresearchgate.net Competitive inhibition implies that the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby competing with it. The design of these inhibitors was specifically aimed at inactivating the enzyme by engaging with both the serine hydroxyl group and the histidine imidazole (B134444) ring within the catalytic triad (B1167595). researchgate.netresearchgate.netresearchgate.netnih.gov

The α-ketoheterocycle scaffold, a key feature of Ac-Ala-Pro-Val-(2-benzoxazole), provides an electrophilic ketone group with tunable reactivity. nih.gov This allows for the formation of a covalent bond with the active site serine, mimicking the tetrahedral intermediate of the enzymatic reaction. nih.gov X-ray crystallography of the complex between porcine pancreatic elastase and Ac-Ala-Pro-Val-(2-benzoxazole) has confirmed the covalent attachment of the inhibitor's carbonyl carbon to the hydroxyl group of the active site Ser-195. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Reversibility and Irreversibility Profiles of Interaction

The interaction of Ac-Ala-Pro-Val-(2-benzoxazole) with its target enzymes is characterized as reversible. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov This means that the inhibitor can bind to and dissociate from the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed. The reversible nature of this interaction is considered advantageous as it may reduce the likelihood of idiosyncratic toxic side effects that can be associated with irreversible inhibitors. nih.gov The formation of a hemiketal with the active site serine is a key aspect of this reversible covalent inhibition. nih.gov

While the initial binding is reversible, the formation of the covalent adduct with the active site serine leads to a time-dependent inhibition. However, unlike irreversible inhibitors that form a highly stable, often permanent, bond, the hemiketal formed by α-ketoheterocycles can dissociate, restoring enzyme function. researchgate.netresearchgate.netnih.gov

Impact of Substrate and Enzyme Concentration on Mechanistic Parameters

In competitive inhibition, the apparent affinity of the substrate for the enzyme is reduced in the presence of the inhibitor. This means that at a fixed inhibitor concentration, increasing the substrate concentration can overcome the inhibition. The half-maximal inhibitory concentration (IC50) for covalent inhibitors is dependent on a combination of binding affinity (Ki) and the rate of inactivation (kinact). acs.orguniversiteitleiden.nl Therefore, changes in substrate and enzyme concentrations will directly affect the observed inhibition.

For instance, in kinetic assays, the substrate concentration is often increased to obtain a higher specific signal, especially at early time points. acs.org The determination of kinetic parameters like Ki and kinact requires careful consideration of both substrate and inhibitor concentrations to accurately model the binding and inactivation events. acs.orguniversiteitleiden.nl

Target Enzyme Specificity and Selectivity Profiling

The effectiveness of an inhibitor is not only determined by its potency but also by its selectivity for the target enzyme over other related enzymes.

Cross-Reactivity Analysis with Related Protease Families

While Ac-Ala-Pro-Val-(2-benzoxazole) is a potent inhibitor of elastases, the broader class of α-ketoheterocycles has been explored for activity against a diverse range of serine and cysteine proteases. nih.gov These include fatty acid amide hydrolase (FAAH), thrombin, factor Xa, chymase, tryptase, and cathepsins K and S. nih.gov The selectivity of these inhibitors can vary significantly. For example, some α-ketoheterocycle-based inhibitors have been shown to be potent and selective for FAAH over other mammalian serine hydrolases. nih.gov The potential for cross-reactivity necessitates thorough profiling against a panel of related enzymes to assess the inhibitor's specificity. acs.org Highly reactive scaffolds may lead to decreased selectivity and increased off-target effects. researchgate.netacs.org

Molecular Determinants of Selectivity

The selectivity of Ac-Ala-Pro-Val-(2-benzoxazole) and related α-ketoheterocycles is governed by specific molecular interactions within the enzyme's binding site. nih.gov The structural template of the α-ketoheterocycle allows for the introduction of various substituents that can form important interactions with key amino acid residues, thereby enhancing both potency and selectivity. nih.govnih.gov

A crucial interaction for selectivity is the hydrogen bond formed between the nitrogen atom of the benzoxazole (B165842) ring and the His-57 residue of the catalytic triad in serine proteases. researchgate.netresearchgate.netresearchgate.netnih.gov This interaction, confirmed by X-ray crystallography, was a key design element to exploit the binding opportunities afforded by both the serine and histidine residues of the catalytic triad. researchgate.netresearchgate.netnih.gov The ability to fine-tune the electronic properties of the heterocyclic scaffold, for instance by introducing electron-withdrawing groups, can further modulate potency and selectivity. nih.gov

Mechanisms of Covalent vs. Non-Covalent Binding

The interaction between Ac-Ala-Pro-Val-(2-benzoxazole) and serine proteases, such as porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE), is a prime example of reversible covalent inhibition. acs.orgresearchgate.netresearchgate.net This mechanism is distinct from non-covalent binding, which relies on weaker forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Initial binding of Ac-Ala-Pro-Val-(2-benzoxazole) to the enzyme's active site is guided by non-covalent interactions, where the peptide moiety (Ac-Ala-Pro-Val) recognizes and fits into the substrate-binding pockets of the enzyme. However, the key inhibitory action stems from the subsequent formation of a covalent bond between the inhibitor and a crucial residue in the enzyme's catalytic triad. researchgate.netresearchgate.net

X-ray crystallographic studies of the complex between Ac-Ala-Pro-Val-(2-benzoxazole) and porcine pancreatic elastase have provided definitive evidence for this covalent interaction. capes.gov.brscispace.comnih.govacs.org The analysis revealed that the electrophilic carbonyl carbon of the α-keto-benzoxazole moiety is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser-195). researchgate.netresearchgate.netnih.gov This results in the formation of a stable, yet reversible, hemiketal adduct. nih.govnih.gov

Furthermore, the nitrogen atom of the benzoxazole ring plays a critical role by forming a hydrogen bond with the imidazole ring of the histidine residue (His-57) of the catalytic triad. researchgate.netresearchgate.net This dual interaction with two members of the catalytic triad (Ser-195 and His-57) is a deliberate design feature of this class of inhibitors, leading to their high potency. researchgate.netresearchgate.net The reversibility of the covalent bond allows the enzyme to eventually return to its active state, a characteristic that distinguishes it from irreversible inhibitors.

| Interaction Type | Description | Key Residues Involved (in PPE) | Reference |

| Covalent Bonding | Formation of a reversible hemiketal adduct between the inhibitor's carbonyl carbon and the enzyme's active site serine. | Ser-195 | researchgate.netresearchgate.netnih.gov |

| Hydrogen Bonding | Interaction between the nitrogen atom of the benzoxazole ring and the active site histidine. | His-57 | researchgate.netresearchgate.net |

| Non-Covalent (Initial Binding) | Recognition and binding of the peptide portion of the inhibitor to the enzyme's substrate-binding pockets. | Substrate-binding subsites | nih.gov |

Allosteric Modulation vs. Active Site Engagement Mechanisms

The biochemical mechanism of Ac-Ala-Pro-Val-(2-benzoxazole) is characterized by active site engagement , not allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. wikipedia.orgfrontiersin.org There is no evidence in the scientific literature to suggest that Ac-Ala-Pro-Val-(2-benzoxazole) or other peptidyl α-ketobenzoxazoles function via an allosteric mechanism.

The entire body of evidence points towards a direct and competitive interaction within the enzyme's active site. The inhibitor is designed as a substrate analog, with its peptide sequence mimicking the natural substrate of elastase. acs.org This allows it to be recognized and bind directly at the catalytic center.

| Mechanism | Evidence for Ac-Ala-Pro-Val-(2-benzoxazole) | Supporting Data | Reference |

| Active Site Engagement | Yes | X-ray crystallography shows the inhibitor bound in the active site, forming a covalent bond with the catalytic Ser-195. The inhibition is competitive. | researchgate.netresearchgate.netcapes.gov.br |

| Allosteric Modulation | No | No published data suggests binding at an allosteric site or an allosteric mechanism of action. | N/A |

Molecular Recognition and Biophysical Characterization of Binding

Quantitative Assessment of Binding Affinity and Thermodynamics

A quantitative understanding of binding affinity is fundamental to characterizing any inhibitor. It involves measuring the equilibrium and kinetic constants that define the interaction, as well as the thermodynamic forces that govern it.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. cam.ac.uk This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). rsc.orgsygnaturediscovery.com The binding of an inhibitor to an enzyme is typically driven by a combination of favorable enthalpic contributions, such as the formation of hydrogen bonds and van der Waals interactions, and entropic contributions, often related to the displacement of water molecules from the binding site. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | ~1.0 | Indicates a 1:1 binding ratio of inhibitor to enzyme. |

| Binding Affinity (KD) | Low nM range | Represents a high-affinity interaction. |

| Enthalpy Change (ΔH) | Favorable (Negative) | Suggests the formation of strong, stabilizing bonds. |

| Entropy Change (TΔS) | Slightly Unfavorable/Neutral | May indicate some loss of conformational freedom upon binding, partially offset by solvent displacement. |

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. mdpi.com It provides crucial kinetic data by measuring the rate of association (kₒₙ or kₐ) and the rate of dissociation (kₒff or kᵩ) of a ligand with a target molecule immobilized on a sensor surface. evotec.com The ratio of these two rates (kₒff/kₒₙ) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov This technique is invaluable for understanding not just how tightly an inhibitor binds, but also how quickly it binds and how long it remains bound, the latter being defined by its residence time (1/kₒff). vetmeduni.ac.at

In a typical SPR experiment to characterize Ac-Ala-Pro-Val-(2-benzoxazole), the target enzyme (e.g., elastase) would be immobilized on the sensor chip, and solutions of the inhibitor at various concentrations would be flowed over the surface. The resulting sensorgrams would be analyzed to determine the kinetic constants. For a potent, reversible covalent inhibitor, a fast association rate and a very slow dissociation rate would be expected.

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kₒₙ) | 10⁵ - 10⁶ M⁻¹s⁻¹ | Indicates a rapid binding of the inhibitor to the enzyme. |

| Dissociation Rate (kₒff) | 10⁻³ - 10⁻⁴ s⁻¹ | Indicates a very stable enzyme-inhibitor complex with a long residence time. |

| Dissociation Constant (KD) | Low nM range | Calculated from kₒff/kₒₙ, confirming high affinity. |

Analysis of Ligand-Induced Conformational Changes in Target Enzymes

The binding of a ligand to an enzyme often induces or stabilizes specific conformational states in the protein. escholarship.org These structural changes are critical for the mechanism of action. Techniques such as X-ray crystallography and hydrogen/deuterium exchange mass spectrometry are used to probe these changes at an atomic level. core.ac.uk

For Ac-Ala-Pro-Val-(2-benzoxazole), X-ray crystallography has been successfully employed to resolve the structure of its covalent complex with porcine pancreatic elastase. researchgate.netacs.org The structural data reveals that the inhibitor binds at the active site and forms a covalent bond between its carbonyl carbon and the hydroxyl group of the catalytic Serine-195 residue. researchgate.net This interaction forms a stable hemiketal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis. Furthermore, the nitrogen atom of the benzoxazole (B165842) ring is observed to form a crucial hydrogen-bonding interaction with the imidazole (B134444) side chain of Histidine-57. researchgate.net This demonstrates that the inhibitor was successfully designed to engage two key members of the enzyme's catalytic triad (B1167595), leading to potent and reversible inhibition. researchgate.net

Influence of Environmental Factors on Binding Affinity and Specificity

pH: The pH of the surrounding buffer can influence the protonation state of acidic and basic residues in the enzyme's active site, such as Histidine-57 in serine proteases. It can also affect the charge of the inhibitor if it contains ionizable groups. Changes in these charge states can disrupt or alter critical electrostatic interactions and hydrogen bonds, thereby modulating binding affinity.

Temperature: Temperature directly impacts the thermodynamic parameters of binding. nih.gov According to the relationship ΔG = ΔH - TΔS, a change in temperature (T) will alter the Gibbs free energy (ΔG) and thus the binding affinity (KD), unless the binding is purely enthalpy-driven (ΔS=0) or entropy-driven (ΔH=0). Temperature can also affect the conformational flexibility and stability of the enzyme itself.

While general principles dictate that these factors will influence the binding of Ac-Ala-Pro-Val-(2-benzoxazole), specific studies detailing the precise effects of pH and temperature on its interaction with target enzymes are not extensively documented in the primary literature.

Computational Approaches and Molecular Modeling of Interactions

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.comresearchgate.netresearchgate.net This method is crucial for understanding the fundamental interactions that drive molecular recognition.

Molecular docking studies are instrumental in predicting how Ac-Ala-Pro-Val-(2-benzoxazole) fits within the binding pocket of its target enzyme, elastase. The existence of an X-ray crystal structure for the covalent complex between porcine pancreatic elastase and Ac-Ala-Pro-Val-(2-benzoxazole) provides a benchmark for validating these computational predictions. acs.orgcore.ac.uk

In a typical docking protocol, the three-dimensional structure of the target protein is prepared, and a binding site is defined. The Ac-Ala-Pro-Val-(2-benzoxazole) molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to rank these poses, with the top-ranked pose representing the most likely binding mode. nih.govubaya.ac.id For Ac-Ala-Pro-Val-(2-benzoxazole) binding to elastase, docking would predict key interactions, such as hydrogen bonds between the peptide backbone of the inhibitor and the enzyme, as well as hydrophobic interactions involving the proline and valine residues and the benzoxazole (B165842) moiety. The predicted pose can be compared to the known crystal structure to calculate the Root Mean Square Deviation (RMSD), with a low RMSD value indicating high accuracy of the docking protocol. ubaya.ac.id

Interactive Table 1: Predicted Interactions for Ac-Ala-Pro-Val-(2-benzoxazole) in Elastase Active Site

| Inhibitor Moiety | Interacting Residue (Elastase) | Interaction Type |

| Acetyl (Ac) Group | Main chain atoms | Hydrogen Bond |

| Alanine (B10760859) (Ala) | S3/S4 subsite residues | Hydrophobic |

| Proline (Pro) | S2 subsite residues | Hydrophobic |

| Valine (Val) | S1 subsite (hydrophobic pocket) | Hydrophobic |

| Benzoxazole Ring | Serine-195 (catalytic triad) | Covalent Bond |

| Peptide Backbone | Main chain atoms (e.g., Gly193) | Hydrogen Bonds |

Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a protein-ligand complex, thereby predicting binding affinity. nih.gov These functions are critical for distinguishing between active and inactive compounds in virtual screening campaigns. nih.gov They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

The development of robust scoring functions relies on training and validating them against large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.gov The known inhibitory activity of Ac-Ala-Pro-Val-(2-benzoxazole) against elastase can serve as a valuable data point in the calibration and testing of new or refined scoring functions. By accurately reproducing the experimental affinity of this and other benchmark inhibitors, a scoring function demonstrates its predictive power. nih.govnih.gov

Interactive Table 2: Overview of Docking Scoring Functions

| Scoring Function Type | Principle | Examples | Strengths | Limitations |

| Force-Field-Based | Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic terms). | DOCK, GoldScore | Physically intuitive. | Computationally intensive; often neglects solvation and entropy effects. |

| Empirical | Uses regression analysis to fit coefficients of energy terms to experimental data. | ChemScore, GlideScore | Fast; includes terms for hydrogen bonds, hydrophobicity, etc. | Accuracy depends heavily on the quality and diversity of the training set. |

| Knowledge-Based | Derives potentials from statistical analysis of atom-pair frequencies in known structures. | PMF, DrugScore | Captures complex interaction patterns; very fast. | Depends on the accuracy and size of the structural database. |

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the motion and conformational flexibility of the inhibitor-protein complex over time. nih.govacs.org

MD simulations model the inhibitor-target complex in a simulated physiological environment, including water and ions, allowing for the observation of its dynamic behavior. umich.edu Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to see if they remain stable or undergo significant conformational changes. nih.gov

Furthermore, MD simulations allow for the study of the conformational ensemble, which is the collection of different shapes the complex can adopt. umich.edu This provides a more realistic representation than a single, rigid structure. Analysis of the simulation trajectory can reveal the persistence of specific hydrogen bonds or hydrophobic contacts, identifying which interactions are most crucial for stable binding. acs.org Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are rigid and which are flexible. acs.org

Interactive Table 3: Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Description | Insight Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Stability of the ligand's binding pose and overall protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Stability and importance of specific polar interactions. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Reveals the most populated binding modes and conformational substates. |

| Principal Component Analysis (PCA) | Reduces the dimensionality of the trajectory to identify large-scale collective motions. | Characterizes the essential dynamics of the protein upon ligand binding. |

MD simulations serve as the foundation for more rigorous methods of binding affinity estimation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD trajectory. pkusz.edu.cnuni-duesseldorf.de

The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the unbound protein and ligand. Each of these terms is composed of the molecular mechanics energy in the gas phase, the solvation free energy, and an entropic term. nih.gov While computationally more demanding than docking scores, MM/PBSA and MM/GBSA generally provide more accurate rankings of inhibitors. frontiersin.org Free Energy Perturbation (FEP) is an even more rigorous and computationally expensive method that calculates the free energy difference by simulating a non-physical pathway that transforms one molecule into another, offering highly accurate predictions. nih.gov

Interactive Table 4: Comparison of Free Energy Calculation Methods

| Method | Principle | Computational Cost | Accuracy | Key Features |

| MM/PBSA | Uses Poisson-Boltzmann (PB) model for polar solvation energy and a surface area term for nonpolar energy. | Medium | Good | Widely used; sensitive to the choice of protein dielectric constant. pkusz.edu.cn |

| MM/GBSA | Uses a Generalized Born (GB) model for polar solvation, which is faster than PB. | Medium-Low | Good | Faster than MM/PBSA; results depend on the specific GB model used. nih.gov |

| FEP | Calculates free energy difference by "alchemically" transforming the ligand in both the solvated and bound states. | Very High | High | Considered a "gold standard" method; requires significant computational resources. nih.gov |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Standard molecular mechanics force fields cannot model the formation and breaking of covalent bonds. Given that Ac-Ala-Pro-Val-(2-benzoxazole) is a mechanism-based inhibitor that forms a covalent bond with Serine-195 in the elastase active site, quantum mechanical (QM) methods are required. acs.orgarxiv.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are particularly well-suited for this problem. researchgate.netfrontiersin.org In this approach, the chemically reactive part of the system—the benzoxazole "warhead" of the inhibitor and the catalytic triad (B1167595) residues (Ser-195, His-57, Asp-102) of elastase—is treated with a high-level, accurate QM method. uiuc.edu The remainder of the protein and the surrounding solvent are treated with a computationally efficient MM force field. This partitioning allows for the detailed study of the electronic rearrangements during the covalent bond formation, providing insights into the reaction mechanism and transition states that are inaccessible to purely classical methods. arxiv.org

Interactive Table 5: Illustrative QM/MM Partitioning for Ac-Ala-Pro-Val-(2-benzoxazole) at the Elastase Active Site

| System Component | Region | Rationale |

| Benzoxazole ring, carbonyl group, Valine alpha-carbon | QM Region | This is the reactive "warhead" where bond breaking and formation occur. |

| Ser-195, His-57, Asp-102 (Catalytic Triad) | QM Region | These residues are directly involved in the catalytic mechanism of covalent inhibition. |

| Remainder of the inhibitor (Ac-Ala-Pro-) | MM Region | These residues contribute to binding and specificity but are not part of the chemical reaction. |

| Rest of the elastase protein | MM Region | Provides the structural scaffold and electrostatic environment for the reaction. |

| Water molecules and ions | MM Region | Represents the solvent environment. |

Investigation of Electronic Structure and Reaction Mechanisms at the Active Site

The inhibitory mechanism of peptidyl α-ketoheterocycles, including Ac-Ala-Pro-Val-(2-benzoxazole), involves the formation of a covalent, yet reversible, bond with the active site serine residue of the target protease. The electrophilic ketone carbonyl carbon of the inhibitor is attacked by the nucleophilic hydroxyl group of the serine, forming a tetrahedral hemiketal intermediate.

X-ray crystallography studies have provided definitive structural evidence for this mechanism, revealing the covalent complex between porcine pancreatic elastase (PPE) and Ac-Ala-Pro-Val-(2-benzoxazole). acs.orgscispace.com Computational investigations, such as Density Functional Theory (DFT) calculations, complement these findings by elucidating the electronic structure of the transition state and the reaction pathway. marmara.edu.tr These studies model the active site to understand the energetics of the bond formation and the stability of the resulting hemiketal.

The reaction at the active site can be summarized as follows:

Initial Binding: The inhibitor docks into the active site, with its peptide backbone (Ala-Pro-Val) forming key hydrogen bonds and hydrophobic interactions with the enzyme's specificity pockets.

Nucleophilic Attack: The catalytic serine's hydroxyl oxygen performs a nucleophilic attack on the electrophilic carbonyl carbon of the α-keto-benzoxazole moiety.

Hemiketal Formation: A covalent tetrahedral hemiketal adduct is formed between the inhibitor and the serine residue. This structure mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov

Computational models show that the stability of this hemiketal is crucial for the inhibitor's potency. The electronic properties of the benzoxazole ring play a significant role in stabilizing this intermediate.

Analysis of the Benzoxazole Moiety's Electronic Properties

The benzoxazole ring is not merely a passive component of the inhibitor; its electronic characteristics are fundamental to the compound's inhibitory activity. researchgate.netnih.gov Benzoxazole is a π-electron-deficient heterocyclic system, which imparts a significant electron-withdrawing character. This property is critical for enhancing the electrophilicity of the adjacent ketone carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine.

Computational studies, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, quantify these electronic effects. researchgate.net These analyses reveal the distribution of electron density across the molecule, highlighting the electron-poor nature of the carbonyl carbon.

Key electronic properties of the benzoxazole moiety include:

Electron-Withdrawing Nature: The fused benzene (B151609) and oxazole (B20620) rings create an aromatic system that withdraws electron density from the attached α-keto group. nih.gov This inductive and mesomeric effect is a primary contributor to the inhibitor's reactivity.

Modulation by Substituents: The electronic properties can be fine-tuned by adding substituents to the benzoxazole ring. Electron-donating groups can decrease the electrophilicity of the carbonyl, while electron-withdrawing groups (e.g., chlorine, trifluoromethyl) can enhance it, potentially leading to increased potency. nih.govbg.ac.rs

Interaction Potential: The benzoxazole moiety itself can participate in non-covalent interactions within the active site, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), further stabilizing the enzyme-inhibitor complex. acs.org

| Property | Description | Impact on Inhibition |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity. researchgate.net | The electron-withdrawing benzoxazole ring lowers the LUMO energy, centered on the α-keto group, making it more susceptible to nucleophilic attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions. | MEP analysis confirms a strong positive potential around the α-keto carbon, identifying it as the primary site for nucleophilic attack by the serine hydroxyl group. |

| NBO Charges | Natural Bond Orbital analysis calculates the partial charges on individual atoms. | NBO calculations show a significant positive partial charge on the carbonyl carbon, quantifying the electron-withdrawing effect of the benzoxazole moiety. |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational strategies used in drug discovery to identify new lead compounds. nih.govnih.gov These approaches are particularly useful for optimizing existing inhibitors like Ac-Ala-Pro-Val-(2-benzoxazole) and discovering novel scaffolds with similar inhibitory activity against elastase.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For elastase inhibitors, a pharmacophore model is typically built based on the known interactions of potent inhibitors within the enzyme's active site. mdpi.com

The process generally involves:

Model Generation: Using crystal structures of elastase in complex with various inhibitors, a structure-based pharmacophore model is generated. mdpi.comresearchgate.net This model defines key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships. mdpi.com

Refinement and Validation: The initial model is often refined using molecular dynamics simulations to account for the flexibility of the protein. mdpi.com It is then validated by testing its ability to distinguish known active inhibitors from inactive decoys in a database. nih.gov

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases (e.g., ZINC, SPECS) for molecules that match the defined features. nih.govacs.orgfrontiersin.org This process rapidly filters millions of compounds down to a manageable number of potential hits. biorxiv.org

Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking, where they are computationally placed into the enzyme's active site to predict their binding conformation and affinity. researchgate.netbiorxiv.org Compounds with the best predicted binding scores are selected for experimental testing.

For inhibitors in the class of Ac-Ala-Pro-Val-(2-benzoxazole), a typical pharmacophore model for elastase inhibition would include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Moiety in Ac-Ala-Pro-Val-(2-benzoxazole) | Interacting Enzyme Residue (Example) |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the Valine residue | Backbone NH of Ser214 |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the Proline residue | Backbone NH of Gly193 |

| Hydrogen Bond Donor/Acceptor | The α-keto-benzoxazole group (forms hemiketal) | Ser195 (covalent bond) |

| Hydrophobic/Aromatic Feature | Benzoxazole ring | Phe215, His57 |

| Hydrophobic Feature | Valine side chain (isopropyl group) | S1 specificity pocket (Val216, Cys191) |

| Hydrophobic Feature | Proline ring | S2 specificity pocket |

Virtual screening campaigns based on such pharmacophore models have successfully identified novel, non-peptidic inhibitors of serine proteases, demonstrating the power of these computational strategies to move beyond existing chemical scaffolds. mdpi.commdpi.com

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Modifications of the Peptide Scaffold (Ala-Pro-Val)

The tripeptide sequence Ala-Pro-Val plays a critical role in the binding of Ac-Ala-Pro-Val-(2-benzoxazole) to its target enzymes. Alterations to this peptide backbone have been explored to enhance potency and selectivity.

Alanine (B10760859) scanning is a widely used technique to determine the contribution of individual amino acid residues to the binding affinity of a peptide. By systematically replacing each amino acid with alanine, researchers can identify key residues essential for the interaction. For peptide inhibitors, the presence of specific amino acid residues such as Glycine (Gly), Alanine (Ala), Proline (Pro), and Valine (Val) can confer a strong affinity for elastase. nih.govmdpi.com

Studies on related peptide inhibitors have shown that substitutions at various positions can significantly impact activity. For instance, in the context of elastase inhibitors, peptides containing Ala-Pro or Ala-Ala-Pro sequences have been synthesized and evaluated. cuni.cz The exploration of different amino acids at each position of the Ala-Pro-Val sequence can lead to optimized interactions with the enzyme's active site. For example, replacing Valine with other hydrophobic residues could modulate the binding affinity. Molecular docking studies have revealed that pentapeptides such as Phe-Phe-Val-Pro-Phe (FFVPF) can interact with elastase primarily through hydrophobic interactions and hydrogen bonds. nih.gov

The following table summarizes the impact of amino acid substitutions on elastase inhibition, based on findings from related peptide studies.

| Original Residue | Substitution | Effect on Elastase Inhibition | Reference |

| Valine | Isoleucine | Increased inhibition of PPE | mdpi.com |

| Valine | Threonine | No significant inhibition of PPE | mdpi.com |

| Alanine | Phenylalanine | Can be a favorable substitution in certain inhibitor scaffolds | nih.gov |

| Alanine | Leucine | Can be a favorable substitution in certain inhibitor scaffolds | nih.gov |

This table is illustrative and based on findings from various peptide inhibitor studies, not exclusively on Ac-Ala-Pro-Val-(2-benzoxazole).

The N-terminal acetyl group (Ac) in Ac-Ala-Pro-Val-(2-benzoxazole) is a crucial modification. N-terminal acetylation is one of the most common protein modifications in eukaryotes and serves to mimic natural proteins by removing the positive charge at the N-terminus. sigmaaldrich.complos.org This modification can significantly increase the stability of a peptide by protecting it from degradation by aminopeptidases. sigmaaldrich.com

In the context of elastase inhibitors, N-terminal acylation with groups like 3-carboxypropionyl and 4-carboxybutyryl has been investigated. cuni.cz These modifications introduce a negative charge that can enhance binding through electrostatic interactions with the enzyme. The length and nature of the acyl group can be optimized to improve inhibitory potency. For instance, studies on alkylamides of ω-carboxyalkanoyldipeptides and tripeptides have shown that both the N-terminal anionic residue and the C-terminal alkylamide residue are important for inhibitory activity against pancreatic and leukocyte elastase. cuni.cz

The impact of different N-terminal acyl groups on the inhibition of elastase is highlighted below:

| N-Terminal Acyl Group | Peptide Sequence | Target Elastase | Inhibition Constant (Ki) | Reference |

| 4-carboxybutyryl | -Ala-Ala-Pro-ethylamide | Pancreatic Elastase | 2.0 µmol/L | cuni.cz |

| 4-carboxybutyryl | -Ala-Ala-Pro-propylamide | Leukocyte Elastase | 0.4 mmol/L | cuni.cz |

This data is derived from studies on related peptide inhibitors.

Exploration of Chemical Space around the 2-Benzoxazole Moiety

The 2-benzoxazole moiety is a key pharmacophore that interacts with the active site of the target enzyme. Exploring the chemical space around this heterocyclic system is a critical strategy for developing more potent and specific inhibitors. researchgate.netnih.govnih.gov

Appending various substituents to the benzoxazole (B165842) ring can modulate the electronic and steric properties of the inhibitor, thereby influencing its activity. nih.gov Studies on peptidyl α-ketobenzoxazoles have shown that while a variety of substituents on the benzoxazole ring have only a modest effect on in vitro potency, the choice of substituent is critical for in vivo activity. nih.gov This discrepancy is thought to arise from a balance between the increased activation of the ketone carbonyl by the substituent and a corresponding decrease in the hydrogen-bonding ability of the benzoxazole nitrogen atom. nih.gov

For other biological targets, the position and nature of substituents on the benzoxazole ring have been shown to be critical. For example, in a series of benzoxazole derivatives, the presence of electron-donating groups like methoxy (B1213986) and dimethylamino, or electron-withdrawing groups like fluoro, influenced their antifungal activity. nih.gov Similarly, for anticancer activity, the substitution of aromatic aldehydes with dimethoxy or trimethoxy groups on the benzoxazole scaffold improved the activity. nih.gov The structure-activity relationship of benzoxazole derivatives suggests that the presence of electron-withdrawing and electron-releasing groups at different positions can enhance biological effects. researchgate.net

The following table illustrates the effect of substituents on the benzoxazole ring on the activity of various benzoxazole-containing compounds.

| Substituent | Position on Benzoxazole Ring | Observed Effect | Reference |

| Di-methoxy | Phenyl group at position 2 | Improved anticancer activity | nih.gov |

| Tri-methoxy | Phenyl group at position 2 | Improved anticancer activity | nih.gov |

| Fluoro | Phenyl group at position 2 | Active against certain fungi | nih.gov |

| Methoxy | Phenyl group at position 2 | Active against certain fungi | nih.gov |

| Dimethylamino | Phenyl group at position 2 | Active against certain fungi | nih.gov |

| 5-chloro | 5 | Enhanced cytotoxic activity | tandfonline.com |

This table provides examples from various studies on benzoxazole derivatives and is not specific to Ac-Ala-Pro-Val-(2-benzoxazole).

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. acs.org The benzoxazole ring can be replaced by other heterocyclic systems to explore new interactions with the target enzyme.

Examples of bioisosteric replacements for the benzoxazole moiety include benzothiazole (B30560), benzimidazole, and oxazolo[4,5-b]pyridine (B1248351). nih.govd-nb.infoscispace.com For instance, in the development of anticancer agents, the bioisosteric replacement of a benzothiazole core with a benzoxazole ring system was investigated. nih.gov In another study on antifungal agents, the oxazolo[4,5-b]pyridine ring system was found to be a preferable bioisostere for benzoxazole. scispace.com The choice of the bioisostere can significantly impact the biological activity of the resulting compound.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pitt.edu These models can then be used to predict the activity of newly designed compounds.

For benzoxazole derivatives, QSAR models have been developed to predict their activity against various targets. researchgate.netnih.govnih.gov These models often use descriptors related to the topology, electronic properties, and steric features of the molecules. For example, a QSAR study on a series of benzoxazole derivatives identified topological parameters and connectivity indices as being relevant for their antimicrobial activity. researchgate.net In another study on benzoxazole derivatives as VEGFR-2 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were generated to guide the design of more potent compounds. nih.gov These models provide contour maps that indicate regions where steric bulk or certain electronic properties are favorable or unfavorable for activity, thus guiding further chemical modifications. nih.gov

By applying QSAR and other predictive modeling techniques to Ac-Ala-Pro-Val-(2-benzoxazole) and its analogs, it is possible to rationalize the observed SAR and to prioritize the synthesis of new derivatives with potentially improved inhibitory profiles.

De Novo Ligand Design Guided by SAR and Structural Insights

The principles of de novo ligand design, which involves the computational creation of novel molecular structures from scratch, have been significantly informed by the structure-activity relationships (SAR) and detailed structural data derived from early, potent inhibitors like Ac-Ala-Pro-Val-(2-benzoxazole). The X-ray crystal structure of Ac-Ala-Pro-Val-(2-benzoxazole) in a covalent complex with porcine pancreatic elastase (PPE) has been particularly instrumental, providing a foundational blueprint for the rational design of new protease inhibitors. nih.gov

A critical insight from this structural analysis was the nature of the interaction between the inhibitor and the enzyme's catalytic triad (B1167595). It revealed that the hydroxyl group of the catalytic serine residue attacks the activated carbonyl group of the inhibitor, forming a stable tetrahedral intermediate. Crucially, the nitrogen atom of the benzoxazole ring was observed to form a hydrogen bond with the imidazole (B134444) NH of His57, a key residue in the catalytic triad. nih.gov This specific interaction became a cornerstone for subsequent design strategies, emphasizing the need for a heterocyclic scaffold capable of acting as a hydrogen bond acceptor at this position.

Furthermore, SAR studies focusing on the heterocyclic component of such inhibitors have underscored the importance of the ring's electronic properties in modulating inhibitory potency. nih.gov These studies have demonstrated that the electrophilicity of the keto group, which is essential for the initial covalent bond formation with the catalytic serine, is heavily influenced by the nature of the attached heterocycle. This has led to the exploration of various bioisosteric replacements for the benzoxazole ring, aiming to fine-tune the electronic characteristics and, consequently, the biological activity.

De novo design approaches leverage these structural and SAR insights in several ways:

Fragment-Based Growth: The benzoxazole moiety, or a similar hydrogen-bonding heterocycle, can be used as a starting fragment placed within the known binding site of the target protease. Computational algorithms can then "grow" new molecular structures by adding fragments from a virtual library that are predicted to form favorable interactions with adjacent pockets of the enzyme, such as the S1, S2, and S3 subsites that accommodate the peptide portion of the original inhibitor.

Scaffold Hopping and Replacement: Guided by the necessity to maintain the key hydrogen bond with His57, computational methods can search for entirely new heterocyclic scaffolds that are not based on the benzoxazole core but can present a hydrogen bond acceptor in the correct spatial orientation. This allows for the discovery of novel chemical classes of inhibitors that may possess improved properties, such as better synthetic accessibility or different selectivity profiles.

Linker and Side-Chain Optimization: With the core heterocyclic-carbonyl element fixed based on established SAR, de novo design tools can explore a vast chemical space to build optimal peptide or non-peptide side chains. The design is guided by the shape and chemical nature of the enzyme's specificity pockets, aiming to maximize van der Waals contacts and form additional hydrogen bonds, thereby increasing affinity and selectivity.

The following table summarizes research findings on how modifying the heterocyclic ring, a key SAR aspect derived from studying compounds like Ac-Ala-Pro-Val-(2-benzoxazole), impacts the inhibitory activity against human neutrophil elastase (HNE). This data is crucial for guiding the selection of core fragments in de novo design.

| Heterocyclic Ring | Inhibitory Activity (Ki in nM) | Reference |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | 0.025 | nih.gov |

| 1,2,4-Oxadiazole (B8745197) | 0.49 | nih.gov |

The significant, 20-fold difference in potency between the 1,3,4-oxadiazole and the 1,2,4-oxadiazole isomers highlights the sensitivity of the enzyme to the electronic nature of the heterocycle. nih.gov The 1,3,4-oxadiazole is more electron-withdrawing, enhancing the reactivity of the adjacent keto group and leading to more potent inhibition. Such quantitative data is invaluable for training and validating computational models used in de novo design, ensuring that the generated virtual compounds are based on sound chemical and biological principles.

Applications As a Biochemical and Chemical Biology Research Probe

Utility in In Vitro Enzymatic Assay Development

In the controlled environment of in vitro studies, Ac-Ala-Pro-Val-(2-benzoxazole) serves as a valuable reagent for dissecting enzyme function and for establishing large-scale screening methodologies.

Ac-Ala-Pro-Val-(2-benzoxazole) is recognized as a potent, competitive, and reversible inhibitor of serine proteinases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). researchgate.netacs.orgresearchgate.net These inhibitors were specifically designed to interact with key residues in the enzyme's active site, namely the serine hydroxyl group and the histidine imidazole (B134444) ring of the catalytic triad (B1167595). researchgate.net

The mechanism of inhibition has been elucidated through X-ray crystallography, which revealed the formation of a covalent complex between the inhibitor and the target enzyme. acs.orgresearchgate.net The X-ray crystal structure of the complex between porcine pancreatic elastase and Ac-Ala-Pro-Val-(2-benzoxazole) confirms that the carbonyl carbon of the inhibitor's α-keto group is covalently attached to the hydroxyl group of the active site Serine-195. researchgate.net Additionally, the nitrogen atom of the benzoxazole (B165842) ring engages in a hydrogen-bonding interaction with the nearby Histidine-57, further stabilizing the complex. researchgate.net This detailed mechanistic understanding makes the compound an excellent probe for studying the catalytic functions of elastase and related proteases in cell-free systems. Assays to determine the inhibitory constants (K_i) of such compounds often involve monitoring the enzyme-catalyzed hydrolysis of a synthetic substrate, such as MeO-Suc-Ala-Ala-Pro-Val-pNa, in the presence of the inhibitor. acs.org

Table 1: Inhibitory Profile of Ac-Ala-Pro-Val-(2-benzoxazole)

| Target Enzyme | Inhibition Type | Key Interactions | Reported Potency |

|---|---|---|---|

| Porcine Pancreatic Elastase (PPE) | Competitive, Reversible | Covalent bond with Ser-195, H-bond with His-57 | Potent inhibitor researchgate.netresearchgate.net |

| Human Neutrophil Elastase (HNE) | Competitive, Reversible | Designed to interact with catalytic triad | Potent inhibitor researchgate.netacs.org |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govsemanticscholar.org The development of robust HTS assays for enzyme inhibitors relies on well-characterized tools, including reference inhibitors.

Ac-Ala-Pro-Val-(2-benzoxazole) is utilized in HTS campaigns designed to discover novel inhibitors of targets like pancreatic elastase. core.ac.ukuniversiteitleiden.nl In this context, it can serve as a positive control, providing a benchmark against which the activity of test compounds can be measured. Its established potency and mechanism of action ensure the assay is performing correctly and allow for the quantitative comparison of newly identified "hits." The process often involves miniaturized, automated assays where the inhibition of the target enzyme is monitored, frequently using a fluorescent or colorimetric substrate. nih.govsemanticscholar.org The reliability of compounds like Ac-Ala-Pro-Val-(2-benzoxazole) is crucial for the validation and success of these large-scale screening efforts. core.ac.ukuniversiteitleiden.nl

Probing Cellular Pathways and Modulating Enzyme Activity in Ex Vivo Models

Moving beyond simplified in vitro systems, Ac-Ala-Pro-Val-(2-benzoxazole) and related compounds are instrumental in studying enzyme function within the more physiologically relevant context of cells and tissue extracts.

A critical step in drug discovery is confirming that a compound interacts with its intended protein target within a cellular environment—a process known as target engagement. revvity.co.jp Probes like Ac-Ala-Pro-Val-(2-benzoxazole) are essential for developing and validating assays that measure this interaction. Target engagement can be assessed in cellular lysates or tissue extracts prepared from cells or tissues treated with the compound. core.ac.ukrevvity.co.jp

One advanced method for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand. revvity.co.jp While specific CETSA data for Ac-Ala-Pro-Val-(2-benzoxazole) is not detailed in the provided sources, its nature as a potent binder makes it an ideal candidate for such applications. In a typical workflow, cells or lysates would be treated with the compound, heated, and the amount of remaining soluble target protein would be quantified, often using sensitive immunoassay techniques. revvity.co.jp This allows researchers to confirm that the inhibitor is binding to its target, for instance, elastase, in a complex biological matrix. core.ac.uk

By selectively inhibiting a specific enzyme, researchers can investigate the downstream consequences of that inhibition and map complex biochemical pathways. The use of specific benzoxazole derivatives serves as a powerful example of this application. For instance, a different D-phenylalanine-benzoxazole derivative, known as Q112, was used to probe the metabolism of Mycobacterium tuberculosis. researchgate.net Metabolomic profiling revealed that Q112 perturbs the essential pantothenate/coenzyme A biosynthetic pathway by inhibiting the ketopantoate reductase enzyme, Rv3603c. researchgate.net This led to a measurable depletion of the product, pantoate, and an accumulation of the substrate, ketopantoate. researchgate.net This study exemplifies how a specific enzyme inhibitor can be used as a chemical probe to create a specific biochemical perturbation, allowing for the elucidation of its role in a broader metabolic network.

Functional cellular assays measure the effect of a compound on a specific cellular process or outcome. Benzoxazole-containing compounds have been employed in such assays to modulate cellular functions. For example, the β-amyloid-binding compound 2-(2-hydroxyphenyl)-benzoxazole was shown to inhibit programmed necrosis (necroptosis) in a dose-dependent manner in HT-29 human colon cancer cells. nih.gov This demonstrates that a benzoxazole derivative can specifically interfere with a complex cellular signaling cascade—in this case, the formation of the RIP1/RIP3 necrosome signaling complex—to produce a measurable functional outcome. nih.gov This highlights the potential of using probes like Ac-Ala-Pro-Val-(2-benzoxazole) not only to report on protease activity but also to actively modulate protease-dependent cellular pathways to study their physiological and pathological roles.

Table of Mentioned Compounds

Derivatization for Advanced Research Tools (e.g., affinity probes, fluorescent labels for mechanistic studies)

The transformation of Ac-Ala-Pro-Val-(2-benzoxazole) into advanced research tools involves the covalent attachment of reporter groups, such as affinity tags or fluorescent labels. These modifications leverage the inherent specificity of the Ala-Pro-Val peptide sequence, which directs the probe to the active site of HLE, while the attached reporter enables detection, visualization, or isolation of the enzyme. Such derivatized molecules are often referred to as Activity-Based Probes (ABPs), which are powerful reagents for functional proteomics and mechanistic studies. frontiersin.orgnih.gov

Affinity Probes

Affinity probes are designed to facilitate the isolation and identification of their protein targets from complex mixtures like cell lysates or tissues. The most common strategy involves incorporating a high-affinity tag, such as biotin (B1667282), into the inhibitor's structure.

The peptide backbone of Ac-Ala-Pro-Val-(2-benzoxazole) is amenable to standard solid-phase peptide synthesis, allowing for the straightforward incorporation of a biotinylated moiety. frontiersin.org This is typically achieved by adding a biotin molecule, often via a flexible linker like polyethylene (B3416737) glycol (PEG) to improve solubility and minimize steric hindrance, to the N-terminus of the peptide sequence. pnas.org Once the biotinylated probe binds to its target enzyme, the resulting stable complex can be captured using an immobilized binding partner, most commonly streptavidin or avidin (B1170675) conjugated to agarose (B213101) or magnetic beads. nih.govacs.orggbiosciences.com This affinity purification process allows for the selective enrichment of the target protein for subsequent analysis by techniques like mass spectrometry or western blotting.

Table 1: Hypothetical Derivatization of Ac-Ala-Pro-Val-(2-benzoxazole) for Affinity Probes

| Probe Component | Example Moiety | Function / Purpose | Research Application |

| Recognition Element | Ac-Ala-Pro-Val- | Provides high specificity for Human Leukocyte Elastase (HLE). | Directs the probe to the intended enzyme target. |

| Reactive Group | -C(O)-(2-benzoxazole) | Forms a reversible covalent bond with the active site serine of HLE. | Ensures stable association with the active enzyme. |

| Affinity Tag | Biotin | High-affinity ligand for streptavidin/avidin. | Enables selective capture and purification of the probe-enzyme complex. |

| Linker (Optional) | Polyethylene Glycol (PEG) | Increases solubility and provides spatial separation between the inhibitor and the tag. | Improves accessibility of the biotin tag for capture by streptavidin beads. |

Fluorescent Labels for Mechanistic Studies

To visualize enzyme activity and localization, a fluorescent reporter group (fluorophore) can be attached to the Ac-Ala-Pro-Val-(2-benzoxazole) scaffold. The choice of fluorophore depends on the specific application, with options ranging from classic dyes like fluorescein (B123965) to more advanced photostable dyes like BODIPY or near-infrared (NIR) dyes for in vivo imaging. nih.govresearchgate.net

Similar to affinity probes, the fluorophore can be conjugated to the N-terminus of the peptide. nih.gov These fluorescently-labeled inhibitors are invaluable for a variety of mechanistic studies:

In-gel Fluorescence Scanning: After incubation with a proteome and separation by SDS-PAGE, the active enzyme can be visualized directly in the gel, allowing for the specific detection of HLE in a complex mixture. nih.gov

Fluorescence Microscopy: Labeled probes can be used in living cells or tissue sections to determine the subcellular localization of active HLE, providing insights into its biological function and trafficking. nih.gov

Flow Cytometry: This technique can be used with fluorescent probes to quantify the number of cells containing active HLE within a heterogeneous population. nih.gov

FRET-Based Substrates: While not a direct derivatization of the inhibitor, a related strategy involves creating a substrate peptide (e.g., Ala-Ala-Pro-Val) flanked by a matched fluorophore-quencher pair (FRET). researchgate.net Cleavage of the peptide by active HLE separates the pair, leading to a detectable increase in fluorescence that allows for real-time monitoring of enzyme activity.

Table 2: Hypothetical Derivatization of Ac-Ala-Pro-Val-(2-benzoxazole) for Fluorescent Probes

| Probe Component | Example Moiety | Function / Purpose | Research Application |

| Recognition Element | Ac-Ala-Pro-Val- | Confers specificity for HLE. | Targets the fluorescent signal to the enzyme of interest. |

| Reactive Group | -C(O)-(2-benzoxazole) | Covalently binds the active site of HLE. | Ensures the fluorescent label remains associated with the active enzyme. |

| Fluorescent Label | BODIPY, Fluorescein, NIR Dyes (e.g., VivoTag-S680) | Emits light upon excitation. | Enables visualization and quantification of the enzyme. |

| Linker (Optional) | PEG or other flexible chains | Provides spatial separation and can improve solubility. | Reduces potential quenching or steric interference by the fluorophore. |

By employing these derivatization strategies, the core Ac-Ala-Pro-Val-(2-benzoxazole) molecule is transformed from a simple inhibitor into a versatile and powerful tool, enabling researchers to dissect the complex roles of HLE in health and disease with high precision and specificity.

Comparative Analysis and Future Research Directions

Comparison with Other Peptidomimetic and Small-Molecule Inhibitors of the Same Target Class